6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
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Overview
Description
6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is a chemical compound that belongs to the class of spiro compounds. It is a heterocyclic compound that has a spirocyclic structure with an indene ring and a pyrrolidine ring. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer progression.
Biochemical and Physiological Effects:
6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often dysregulated in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] in lab experiments include its easy synthesis, high yield, and potential applications in various fields of scientific research. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]. One direction is to further explore its potential anti-inflammatory and anticancer properties and elucidate its mechanism of action. Another direction is to study its potential applications in other fields of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of the compound for better bioavailability and efficacy.
Synthesis Methods
The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] can be achieved through various methods. One of the most commonly used methods is the one-pot three-component reaction of indene-1,2-dione, 2-bromoacetophenone, and pyrrolidine in the presence of a catalytic amount of p-toluenesulfonic acid. This method is simple, efficient, and provides a high yield of the desired product.
Scientific Research Applications
6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] has shown potential applications in various fields of scientific research. It has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use as an anticancer agent, as it has shown cytotoxic activity against various cancer cell lines.
properties
IUPAC Name |
5-bromospiro[1,2-dihydroindene-3,2'-pyrrolidine] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-10-3-2-9-4-6-12(11(9)8-10)5-1-7-14-12/h2-3,8,14H,1,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJDTQVZRCZNOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C=C(C=C3)Br)NC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677546 |
Source
|
Record name | 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
CAS RN |
1211594-29-4 |
Source
|
Record name | 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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